Lipophilicity Shift (ΔLogP) vs Des-Fluoro Analog (E)-2-cyano-N-(2,4-dimethylphenyl)-3-phenylprop-2-enamide
The target compound exhibits a computed XLogP3-AA of 4.5, compared to 4.0 for the des-fluoro analog (E)-2-cyano-N-(2,4-dimethylphenyl)-3-phenylprop-2-enamide (CAS 16552-05-9) [1][2]. This ΔLogP of +0.5 units, attributable to the ortho-fluorine, increases lipophilicity without adding a hydrogen bond donor, which is a known strategy to improve passive membrane permeability while retaining acceptable TPSA. The des-fluoro analog has a TPSA of 52.9 Ų, identical to the target, meaning the LogP gain is achieved without polar surface area penalty [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5 |
| Comparator Or Baseline | (E)-2-cyano-N-(2,4-dimethylphenyl)-3-phenylprop-2-enamide (CAS 16552-05-9): XLogP3-AA = 4.0 |
| Quantified Difference | ΔXLogP3-AA = +0.5 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release); identical TPSA = 52.9 Ų for both compounds |
Why This Matters
Procurement of the fluorinated congener provides a measurable increase in lipophilicity without altering TPSA, a key advantage when constructing compound libraries aimed at optimizing CNS penetration or intracellular target engagement.
- [1] PubChem Computed Properties for CID 7969019 (target) and CID 121242 (des-fluoro analog). XLogP3-AA values: 4.5 vs 4.0; TPSA: 52.9 Ų for both. https://pubchem.ncbi.nlm.nih.gov/compound/877241-78-6; https://pubchem.ncbi.nlm.nih.gov/compound/16552-05-9 (accessed 2026-05-09). View Source
- [2] Meanwell, N. A. (2011). Fluorine and fluorinated motifs in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Class-level reference supporting the use of ortho-fluorine to tune LogP without H-bond donor addition.) View Source
